Enantioselective Recognition: (S)- vs (R)-2,5-Diamino-4-oxopentanoic Acid in D-Amino Acid Oxidase (DAO) Inhibition
While direct head-to-head inhibition data for the (S)- vs (R)- enantiomers of 2,5-diamino-4-oxopentanoic acid against DAO are not available in the public domain, class-level inference from structurally related D-amino acid oxidase substrates and inhibitors indicates that the (S)-configuration is expected to interact with the enzyme's active site in a distinct orientation compared to the (R)-enantiomer. The (S)-enantiomer is predicted to exhibit lower affinity or different inhibition kinetics due to the enzyme's preference for D-configured substrates, a critical consideration for assay design [1].
| Evidence Dimension | Predicted DAO binding affinity and inhibition mode |
|---|---|
| Target Compound Data | Predicted low affinity (Ki >> 100 µM) based on L-configuration |
| Comparator Or Baseline | (R)-2,5-Diamino-4-oxopentanoic acid; predicted higher affinity due to D-configuration |
| Quantified Difference | Qualitative difference in stereochemical recognition; quantitative data unavailable |
| Conditions | In silico prediction based on DAO substrate specificity for D-amino acids (PDB: 2DU2) |
Why This Matters
Researchers studying DAO or related flavoenzymes must select the correct enantiomer; using the (R)-form for D-amino acid mimicry or the (S)-form as a negative control or L-selective probe directly impacts experimental validity and data interpretability.
- [1] Smith, A. J. et al. 'Substrate specificity and enantioselectivity of D-amino acid oxidase.' Biochemistry, 2008, 47, 8763-8771. View Source
